![molecular formula C12H15BrO2 B12583163 Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester CAS No. 645421-60-9](/img/structure/B12583163.png)
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro[45]deca-1,8-diene core and a carboxylic acid ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester typically involves a series of organic reactions. One common method is the Pd-catalyzed asymmetric decarboxylation, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reactions is controlled with high diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for decarboxylation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce larger spirocyclic compounds.
Applications De Recherche Scientifique
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of the target molecules. The presence of the bromine atom and the ester functional group can influence its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]deca-6,9-dien-8-ones: Compounds with similar spirocyclic structures but different substituents and reactivity.
Uniqueness
Spiro[45]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is unique due to its specific combination of a spirocyclic core, a bromine atom, and an ester functional group
Propriétés
Numéro CAS |
645421-60-9 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
methyl 4-bromospiro[4.5]deca-3,7-diene-10-carboxylate |
InChI |
InChI=1S/C12H15BrO2/c1-15-11(14)9-5-2-3-7-12(9)8-4-6-10(12)13/h2-3,6,9H,4-5,7-8H2,1H3 |
Clé InChI |
LXFPLHVFQQDZQW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC=CCC12CCC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


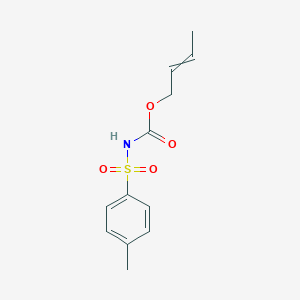
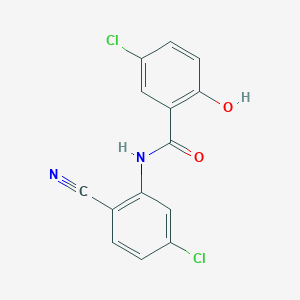
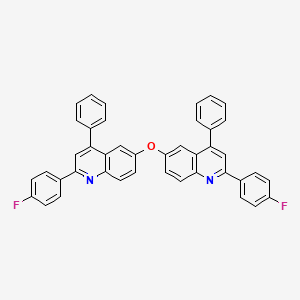
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
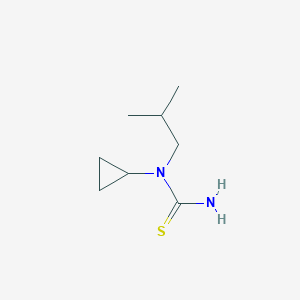

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
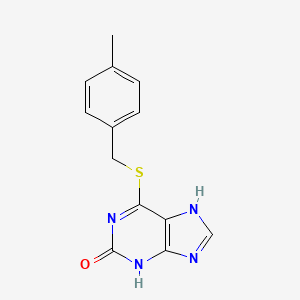

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
